

distinguishing between mackinawite and greigite using high-resolution XRD

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A Comprehensive Guide to Distinguishing Mackinawite and Greigite using High-Resolution XRD

For researchers and scientists in geochemistry, materials science, and drug development, accurate identification of iron sulfide minerals is paramount. Mackinawite (FeS) and greigite (Fe₃S₄) are two such minerals that often occur together and can be challenging to differentiate due to their structural similarities and tendency to be poorly crystalline. This guide provides a detailed comparison of these two minerals using high-resolution X-ray diffraction (XRD), supported by experimental data and protocols.

Distinguishing Features: Mackinawite vs. Greigite

Mackinawite and greigite can be distinguished based on their fundamental crystallographic differences. Mackinawite possesses a tetragonal crystal structure, while greigite has a cubic spinel structure. These differences manifest in their respective XRD patterns, providing a reliable method for identification. High-resolution XRD is particularly crucial for resolving overlapping peaks and accurately determining lattice parameters, especially in fine-grained or mixed-phase samples.

The transformation of mackinawite to greigite can be observed with in-situ heating XRD experiments, where the characteristic reflections of greigite emerge and intensify as those of mackinawite diminish[1].



Quantitative XRD Data Comparison

The following table summarizes the key diffraction peaks for mackinawite and greigite, derived from standard powder diffraction files. These values are typically for Cu K α radiation (λ = 1.5406 Å). It is important to note that peak positions can shift slightly due to strain, defects, and solid solution effects.

Mineral	Crystal System	Space Group	ICDD/JCP DS Card No.	Key Diffraction Peaks (2θ for Cu Kα)	d-spacing (Å)	Relative Intensity (%)
Mackinawit e	Tetragonal	P4/nmm	00-015- 0037 / 24- 0073	~17.6° (001), ~30.0° (101), ~35.9° (110), ~45.9° (111), ~50.0° (200)	~5.04, ~2.98, ~2.50, ~1.98, ~1.82	100, 80, 60, 70, 90
Greigite	Cubic	Fd-3m	01-089- 1998	~18.5° (111), ~30.1° (220), ~35.5° (311), ~43.2° (400), ~57.1° (511), ~62.7° (440)	~4.79, ~2.97, ~2.53, ~2.09, ~1.61, ~1.48	40, 50, 100, 60, 70, 80



Note: Peak positions and intensities can vary with crystallinity and experimental conditions. The (200) reflection of mackinawite is often noted for its sharpness and high intensity in well-crystallized samples[2]. Some peak overlap is expected, particularly around 30° and 35.5° 20, necessitating careful peak profile analysis or Rietveld refinement for accurate phase quantification in mixtures[3].

Experimental Protocols

Accurate XRD analysis of mackinawite and greigite requires meticulous sample preparation and data acquisition, especially given their sensitivity to oxidation.

Sample Preparation for Air-Sensitive Iron Sulfides

Due to their reactivity with atmospheric oxygen, all handling of mackinawite and greigite samples should be performed in an inert atmosphere, such as within a glovebox.

Materials:

- Glovebox with an inert atmosphere (e.g., N₂ or Ar)
- Mortar and pestle (agate or zirconia)
- XRD sample holder (low-background, e.g., zero-diffraction silicon)
- Air-sensitive sample holder dome or cover (e.g., made of Kapton or Mylar film)
- Vacuum grease
- Ethanol (degassed)

Protocol:

- Transfer the synthesized or collected iron sulfide sample into the glovebox.
- If necessary, gently grind the sample to a fine powder (typically <10 μm) using a mortar and pestle. A small amount of degassed ethanol can be used as a grinding medium to minimize mechanical stress and prevent aggregation.



- Mount the powdered sample onto the XRD holder, ensuring a flat and smooth surface to minimize preferred orientation.
- If using an air-sensitive sample holder, securely place the protective dome or film over the sample and seal it with vacuum grease to ensure an airtight environment.
- For highly sensitive samples, consider sealing the powder in a borosilicate glass capillary under vacuum[1].
- Quickly transfer the sealed sample holder to the diffractometer to minimize any potential exposure to air.

High-Resolution XRD Data Acquisition

For optimal differentiation, high-resolution XRD data is essential. This can be achieved using a modern laboratory diffractometer with appropriate optics or, for the highest resolution, synchrotron radiation.

Instrument Settings (Example for a Laboratory Diffractometer):

- X-ray Source: Cu Kα radiation (λ = 1.5406 Å)
- Optics: Bragg-Brentano geometry with a monochromator to remove Kβ radiation and a fine receiving slit.
- Voltage and Current: 40 kV and 40 mA.
- Scan Range (2θ): 10° to 80°.
- Step Size: 0.01° to 0.02°.
- Dwell Time: 1 to 5 seconds per step (longer times improve signal-to-noise ratio).
- Sample Rotation: On (to improve particle statistics).

Synchrotron XRD: For superior resolution and signal-to-noise, especially for poorly crystalline or trace phases, synchrotron XRD is recommended. A typical setup might involve

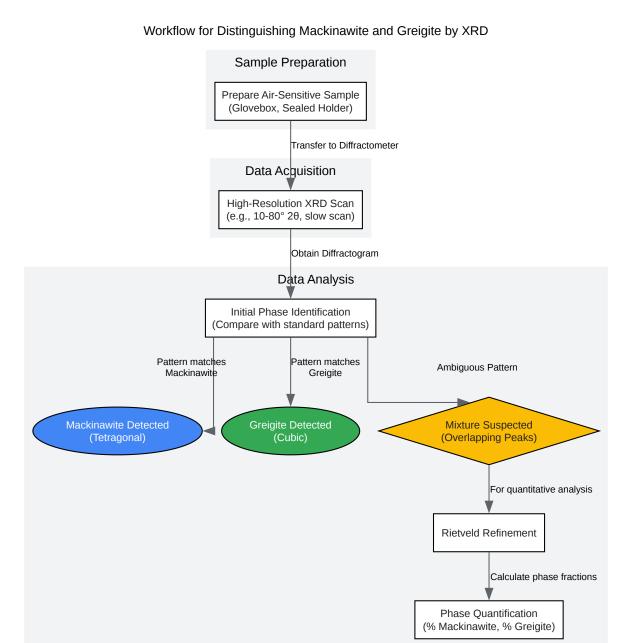


monochromatic radiation with a wavelength selected to be above the Fe K-absorption edge to reduce fluorescence[1].

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow for distinguishing mackinawite and greigite from high-resolution XRD data.





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Workflow for Distinguishing Mackinawite and Greigite by XRD.



Conclusion

High-resolution XRD is a powerful and definitive technique for distinguishing between mackinawite and greigite. By understanding their distinct crystallographic properties, employing meticulous air-sensitive sample handling protocols, and utilizing appropriate data acquisition and analysis strategies, researchers can confidently identify and quantify these important iron sulfide minerals. The use of Rietveld refinement is particularly recommended for complex mixtures to deconvolve overlapping peaks and obtain accurate phase compositions.

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